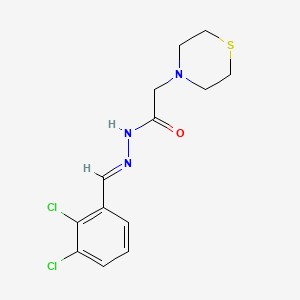

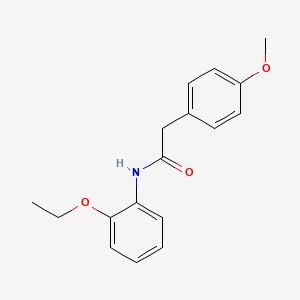

N'-(2,3-dichlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N'-(2,3-dichlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide belongs to a class of compounds known for their diverse chemical and biological activities. While specific literature on this compound is limited, research on similar compounds provides insights into the synthetic approaches, structural characteristics, and potential reactivity and properties of such molecules.

Synthesis Analysis

Synthesis typically involves the condensation of suitable benzaldehydes with thiomorpholinyl acetohydrazide derivatives. For instance, Saeed et al. (2014) described the synthesis of azomethine derivatives through a multi-step process starting from aniline derivatives, which were converted into thioxo-quinazolinones and subsequently reacted with methyl chloroacetate and different benzaldehydes to yield azomethines, providing a potential analogous method for synthesizing N'-(2,3-dichlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide (Saeed, Mahmood, & Flörke, 2014).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques such as FTIR, NMR, GC-MS, and X-ray diffraction. For example, Quoc et al. (2019) detailed the crystal and molecular structures of related N'-(1-phenyl-benzylidene)-2-(thiophen-3-yl)acetohydrazides, highlighting the significance of substituent effects on molecular conformation and the overall geometry of such compounds (Quoc et al., 2019).

Chemical Reactions and Properties

The reactivity of N'-(2,3-dichlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide can be inferred from its functional groups. The presence of the acetohydrazide moiety suggests potential for nucleophilic addition reactions, condensation, and cyclization reactions. Zhou and Ma (2012) investigated similar benzohydrazone derivatives, revealing insights into the reactivity and potential chemical transformations of such compounds (Zhou & Ma, 2012).

Physical Properties Analysis

While specific data on N'-(2,3-dichlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide is scarce, physical properties such as melting point, solubility, and crystal structure can be closely related to those of structurally similar compounds. The crystallography studies by Quoc et al. (2019) provide a basis for understanding the solid-state characteristics and solubility implications of related molecules (Quoc et al., 2019).

Chemical Properties Analysis

Chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for forming derivatives, can be extrapolated from known behaviors of acetohydrazides and benzylidene compounds. The study by Zhou and Ma (2012) on the synthesis and characterization of benzohydrazone derivatives sheds light on these aspects, suggesting avenues for further functionalization and derivatization of N'-(2,3-dichlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide (Zhou & Ma, 2012).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

N'-(2,3-dichlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide derivatives have been explored for their antimicrobial properties. For instance, studies on the synthesis and evaluation of these compounds have shown promising antimicrobial activity against various microbial species, suggesting their potential as antimicrobial agents. The structural elucidation of these compounds through spectral data supports their application in this field (Gul et al., 2017).

Antitumor Activity

Research on derivatives of N'-(2,3-dichlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has also revealed their antitumor potential. Various studies have synthesized and tested these compounds for their ability to inhibit cancer cell growth, showcasing their promise as antitumor agents. The synthesis processes and the evaluation of their biological activities have been well-documented, providing a foundation for their use in cancer research (Bondock & Gieman, 2015).

Anti-Inflammatory Properties

The anti-inflammatory properties of N'-(2,3-dichlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide derivatives have also been a subject of investigation. The synthesis of these compounds and their evaluation for anti-inflammatory activity highlight their potential in the treatment of inflammation-related disorders. These studies contribute to the understanding of the mechanism of action of these compounds and their potential therapeutic applications (Sridhar et al., 2016).

Enzyme Inhibition

The ability of N'-(2,3-dichlorobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide derivatives to act as enzyme inhibitors has been explored, particularly in the context of DNA gyrase inhibition. This property is significant for developing new antibacterial agents that target bacterial DNA replication. Research in this area has shown that these compounds can effectively inhibit the DNA gyrase enzyme, making them valuable in the development of novel antibacterial therapies (Sridhar et al., 2016).

Eigenschaften

IUPAC Name |

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2N3OS/c14-11-3-1-2-10(13(11)15)8-16-17-12(19)9-18-4-6-20-7-5-18/h1-3,8H,4-7,9H2,(H,17,19)/b16-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWUAAAGMDIIRB-LZYBPNLTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC(=O)NN=CC2=C(C(=CC=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSCCN1CC(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-methoxybenzyl)-8-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5595983.png)

![N-[3-(4-morpholinylcarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-2-furamide](/img/structure/B5595996.png)

![3-methyl-5-[(4-methylpiperazin-1-yl)carbonyl]-1-(2-phenylethyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5596006.png)

![2-(3,4-dimethoxyphenyl)-3-[(4-ethyl-1-piperazinyl)methyl]-7-methylquinoline](/img/structure/B5596016.png)

![2-[(2-bromobenzyl)thio]-N'-(4-methoxybenzylidene)acetohydrazide](/img/structure/B5596027.png)

![2-(1-pyrrolidinyl)-4-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5596045.png)

![4-[(2-methyl-1H-benzimidazol-1-yl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5596050.png)

![N-{2-[2-(3-ethyl-2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B5596055.png)

![N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B5596075.png)

![(3S*,4S*)-4-isopropoxy-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-pyrrolidinol](/img/structure/B5596078.png)